molecular formula C17H19NO6S B12498138 N-benzyl-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine

N-benzyl-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine

Cat. No.: B12498138
M. Wt: 365.4 g/mol
InChI Key: QPOYOTJVXXOBII-UHFFFAOYSA-N
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Description

(N-benzyl-3,4-dimethoxybenzenesulfonamido)acetic acid is an organic compound that belongs to the class of sulfonamides. This compound features a benzyl group attached to a 3,4-dimethoxybenzenesulfonamido moiety, which is further connected to an acetic acid group. The presence of both sulfonamide and acetic acid functionalities makes this compound interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (N-benzyl-3,4-dimethoxybenzenesulfonamido)acetic acid typically involves the following steps:

    Formation of the sulfonamide intermediate: The reaction begins with the sulfonation of 3,4-dimethoxyaniline using chlorosulfonic acid to produce 3,4-dimethoxybenzenesulfonyl chloride.

    N-benzylation: The sulfonyl chloride is then reacted with benzylamine to form N-benzyl-3,4-dimethoxybenzenesulfonamide.

    Acetylation: Finally, the N-benzyl-3,4-dimethoxybenzenesulfonamide is acetylated using chloroacetic acid under basic conditions to yield (N-benzyl-3,4-dimethoxybenzenesulfonamido)acetic acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with careful control of temperature, pressure, and reaction time to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction of the sulfonamide group can yield the corresponding amine.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium hydride (NaH) or organolithium reagents are employed for substitution reactions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various alkyl or aryl-substituted derivatives.

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Acts as a precursor for the preparation of sulfonamide-based ligands and catalysts.

Biology:

  • Investigated for its potential as an antibacterial and antifungal agent due to the presence of the sulfonamide group.

Medicine:

  • Explored for its potential therapeutic applications, particularly in the development of new drugs targeting bacterial infections.

Industry:

  • Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (N-benzyl-3,4-dimethoxybenzenesulfonamido)acetic acid is primarily attributed to its sulfonamide moiety. Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial cell growth and replication. The compound may also interact with other molecular targets and pathways, contributing to its overall biological activity.

Comparison with Similar Compounds

    Sulfanilamide: A simple sulfonamide with antibacterial properties.

    Sulfamethoxazole: A sulfonamide antibiotic commonly used in combination with trimethoprim.

    Sulfadiazine: Another sulfonamide antibiotic used to treat bacterial infections.

Uniqueness: (N-benzyl-3,4-dimethoxybenzenesulfonamido)acetic acid is unique due to the presence of both benzyl and 3,4-dimethoxy groups, which may enhance its biological activity and specificity compared to simpler sulfonamides. The acetic acid functionality also provides additional sites for chemical modification, potentially leading to the development of novel derivatives with improved properties.

Properties

Molecular Formula

C17H19NO6S

Molecular Weight

365.4 g/mol

IUPAC Name

2-[benzyl-(3,4-dimethoxyphenyl)sulfonylamino]acetic acid

InChI

InChI=1S/C17H19NO6S/c1-23-15-9-8-14(10-16(15)24-2)25(21,22)18(12-17(19)20)11-13-6-4-3-5-7-13/h3-10H,11-12H2,1-2H3,(H,19,20)

InChI Key

QPOYOTJVXXOBII-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)O)OC

Origin of Product

United States

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